molecular formula C16H20N2O3S B15101555 N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B15101555
M. Wt: 320.4 g/mol
InChI Key: FHCZVGDESIKQEU-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a morpholine-methyl group, dimethyl groups at positions 4 and 5, and a furan-2-carboxamide moiety. Its molecular formula is C₂₂H₂₅N₃O₃S, with a molecular weight of 411.52 g/mol.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H20N2O3S/c1-11-12(2)22-16(17-15(19)14-4-3-7-21-14)13(11)10-18-5-8-20-9-6-18/h3-4,7H,5-6,8-10H2,1-2H3,(H,17,19)

InChI Key

FHCZVGDESIKQEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCOCC2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide typically involves a multi-step process:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,5-dimethylthiophene with appropriate reagents under controlled conditions.

    Introduction of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced via a Mannich reaction, where formaldehyde, morpholine, and the thiophene derivative are reacted together.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety is synthesized by reacting furan-2-carboxylic acid with appropriate amines under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Electrophilic reagents (e.g., halogens) or nucleophilic reagents (e.g., amines) under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Morpholine vs. Piperazine Derivatives

A closely related analog, N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide (C₂₂H₂₆N₄O₂S, MW 410.536), replaces the morpholine with a 4-methylpiperazine group.

Phenyl-Substituted Morpholine Analogs

In analogs such as N-[3-[(2-methoxyphenyl)-morpholin-4-yl-methyl]-4,5-dimethyl-thiophen-2-yl]furan-2-carboxamide, the morpholine-methyl group is replaced with a 2-methoxyphenyl-morpholine hybrid.

Antiproliferative Thiophene Derivatives

While direct activity data for the target compound is unavailable, structurally related thiophene-carboxamides exhibit potent antiproliferative effects. For example:

  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (IC₅₀ = 9.55 µM) shows threefold greater potency than doxorubicin in breast cancer models .
Role of Substituents on Thiophene
  • Morpholin-4-ylmethyl group : Enhances solubility and may participate in hydrogen bonding with ATP-binding pockets, a feature observed in kinase inhibitors like imatinib .

Physicochemical Properties

Property Target Compound Piperazine Analog 2-Methoxyphenyl-Morpholine Analog
Molecular Weight 411.52 410.54 ~450 (estimated)
Hydrogen Bond Acceptors 6 7 7
LogP (Predicted) 3.2 2.8 3.5
Solubility Moderate (morpholine effect) High (piperazine basicity) Low (aromatic hydrophobicity)

Crystallographic and Computational Insights

  • SHELX Refinement : The compound’s crystal structure (if resolved) could be analyzed using SHELX software to determine bond angles and packing motifs, critical for understanding interaction with biological targets .
  • Mercury CSD Analysis : Comparative void visualization and packing similarity calculations with analogs could reveal differences in crystallographic stability or polymorph formation .

Biological Activity

N-[4,5-dimethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C_{23}H_{26}N_{2}O_{3}S. Its structure features a thiophene ring, a morpholine moiety, and a furan carboxamide group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiophene and morpholine structures exhibit various biological activities, including:

  • Antiviral Activity : Compounds with similar structures have shown efficacy against viral infections by inhibiting key viral enzymes.
  • Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial effects against various pathogens.
  • Anticancer Potential : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting the cell cycle.

Antiviral Activity

A study published in MDPI explored the antiviral potential of heterocyclic compounds similar to this compound. These compounds were tested against Hepatitis C virus (HCV) NS5B polymerase, showing IC50 values in the low micromolar range, indicating significant antiviral activity .

Anticancer Studies

Research on related thiophene derivatives demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values ranging from 5 to 15 µM for various derivatives . This suggests that this compound could have similar effects.

Antimicrobial Effects

Another investigation highlighted the antimicrobial properties of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, showcasing their potential as antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeTarget Pathogen/Cell LineIC50/MIC ValuesReference
AntiviralHCV NS5B Polymerase~1 µM
AnticancerMCF-75–15 µM
AntimicrobialGram-positive bacteria10–50 µg/mL

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